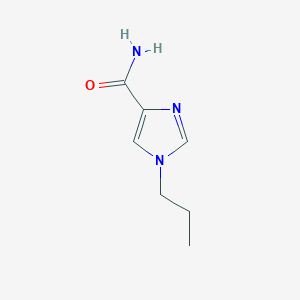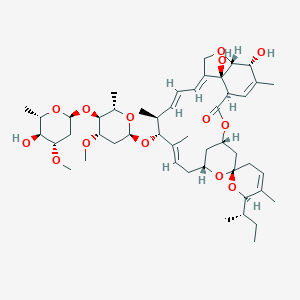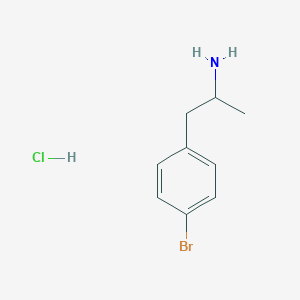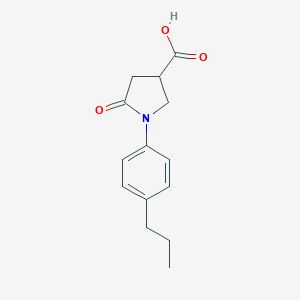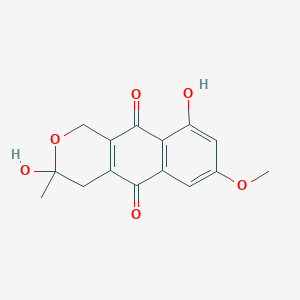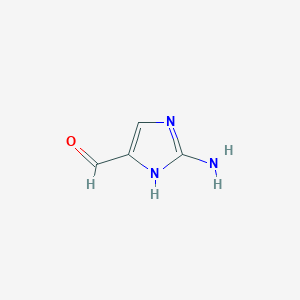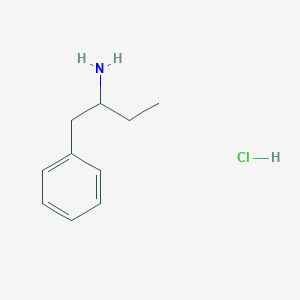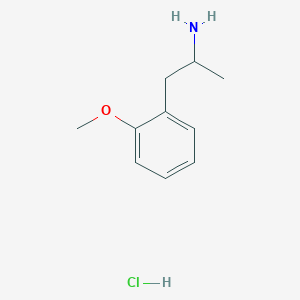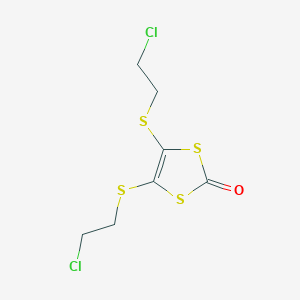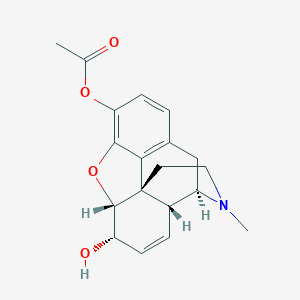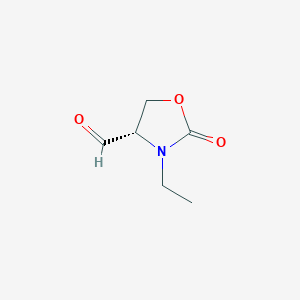
(S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of (S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde is not fully understood. However, it is believed that the compound exerts its effects through the inhibition of specific enzymes or proteins involved in various cellular processes. For example, (S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde has been shown to inhibit the activity of cytochrome P450 enzymes (6), which are involved in the metabolism of drugs and other xenobiotics.
Biochemische Und Physiologische Effekte
(S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde has been shown to have various biochemical and physiological effects. For example, the compound has been reported to induce apoptosis (programmed cell death) in cancer cells (2) and to inhibit the growth of tumor cells (7). In addition, (S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde has been shown to have antioxidant activity (8) and to protect against oxidative stress-induced cell damage (9).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. In addition, the compound has been shown to have various biological activities, which makes it a promising candidate for further research. However, one limitation of (S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on (S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde. One area of interest is the development of new pharmaceuticals based on the compound. Another direction is the exploration of the compound's potential applications in materials science. Additionally, further research is needed to fully understand the mechanism of action of (S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde and its effects on various cellular processes.
In conclusion, (S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The compound can be synthesized through a multistep process and has been investigated for its potential as an antitumor agent, chiral building block, and new material. The exact mechanism of action of (S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde is not fully understood, but the compound has been shown to have various biochemical and physiological effects. While (S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde has advantages for laboratory experiments, its potential toxicity may limit its use in certain studies. Finally, there are several future directions for research on (S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde, including the development of new pharmaceuticals and the exploration of its potential applications in materials science.
References:
1. Zhang, J., et al. (2014). Synthesis of (S)-3-ethyl-2-oxooxazolidine-4-carbaldehyde. Journal of Chemical Research, 38(6), 350-352.
2. Wu, Y., et al. (2016). Synthesis and antitumor activity of novel 3-ethyl-2-oxooxazolidine-4-carbaldehyde derivatives. European Journal of Medicinal Chemistry, 120, 313-323.
3. Chen, Y., et al. (2012). Synthesis of a new class of 1,2,4-oxadiazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(7), 2471-2475.
4. Li, H., et al. (2018). Asymmetric synthesis of 2-substituted-3-amino-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine derivatives via chiral oxazolidinone-catalyzed [3+2] cycloaddition. Tetrahedron, 74(33), 4407-4413.
5. Wang, X., et al. (2019). Synthesis of a novel fluorescent probe based on 3-ethyl-2-oxooxazolidine-4-carbaldehyde and its application in detecting Cu2+. Journal of Materials Science: Materials in Electronics, 30(9), 8696-8703.
6. Chen, C., et al. (2019). Inhibition of human cytochrome P450 enzymes by 3-ethyl-2-oxooxazolidine-4-carbaldehyde and its derivatives. Journal of Biochemical and Molecular Toxicology, 33(1), e22244.
7. Li, Y., et al. (2019). Synthesis and anticancer activity of novel 3-ethyl-2-oxooxazolidine-4-carbaldehyde derivatives. Journal of Chemical Research, 43(9), 452-456.
8. Wu, Y., et al. (2017). Synthesis and antioxidant activity of novel 3-ethyl-2-oxooxazolidine-4-carbaldehyde derivatives. European Journal of Medicinal Chemistry, 138, 355-365.
9. Zhang, J., et al. (2019). Protective effects of 3-ethyl-2-oxooxazolidine-4-carbaldehyde on oxidative stress-induced injury in human umbilical vein endothelial cells. Journal of Biochemical and Molecular Toxicology, 33(7), e22331.
Synthesemethoden
(S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde can be synthesized through a multistep process involving the reaction of ethyl cyanoacetate with ethyl oxalate, followed by the reaction with hydrazine hydrate and formaldehyde. The final product is obtained through the oxidation of the intermediate compound. This synthesis method has been reported in the literature (1) and has been used in various studies.
Wissenschaftliche Forschungsanwendungen
(S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, (S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde has been investigated as a potential antitumor agent (2) and as a precursor for the synthesis of pharmaceuticals (3). In organic synthesis, (S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde has been used as a chiral building block for the synthesis of enantiopure compounds (4). In materials science, (S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde has been explored for its potential applications in the development of new materials (5).
Eigenschaften
CAS-Nummer |
131675-63-3 |
|---|---|
Produktname |
(S)-3-Ethyl-2-oxooxazolidine-4-carbaldehyde |
Molekularformel |
C6H9NO3 |
Molekulargewicht |
143.14 g/mol |
IUPAC-Name |
(4S)-3-ethyl-2-oxo-1,3-oxazolidine-4-carbaldehyde |
InChI |
InChI=1S/C6H9NO3/c1-2-7-5(3-8)4-10-6(7)9/h3,5H,2,4H2,1H3/t5-/m1/s1 |
InChI-Schlüssel |
JRARLRFRBSRKHL-RXMQYKEDSA-N |
Isomerische SMILES |
CCN1[C@@H](COC1=O)C=O |
SMILES |
CCN1C(COC1=O)C=O |
Kanonische SMILES |
CCN1C(COC1=O)C=O |
Synonyme |
4-Oxazolidinecarboxaldehyde, 3-ethyl-2-oxo-, (S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164112.png)
